molecular formula C14H14O4 B8244331 2,5-Bis(allyloxy)terephthalaldehyde

2,5-Bis(allyloxy)terephthalaldehyde

Cat. No.: B8244331
M. Wt: 246.26 g/mol
InChI Key: NRYULNKKQYDZKB-UHFFFAOYSA-N
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Description

2,5-Bis(allyloxy)terephthalaldehyde is an organic compound with the molecular formula C14H14O4 and a molecular weight of 246.26 g/mol It is a derivative of terephthalaldehyde, featuring two allyloxy groups attached to the benzene ring at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(allyloxy)terephthalaldehyde typically involves the reaction of terephthalaldehyde with allyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes dehydration to yield the desired product . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as toluene, for several hours.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(allyloxy)terephthalaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 2,5-Bis(allyloxy)terephthalic acid.

    Reduction: 2,5-Bis(allyloxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-Bis(allyloxy)terephthalaldehyde has been explored for its applications in several scientific fields:

Mechanism of Action

The mechanism by which 2,5-Bis(allyloxy)terephthalaldehyde exerts its effects depends on its application. For instance, in the context of fluorescent probes for metal ion detection, the compound’s allyloxy groups interact selectively with the target ions, leading to a measurable change in fluorescence . This interaction is facilitated by the π-conjugated framework of the compound, which acts as a signal transducer.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Bis(allyloxy)terephthalaldehyde is unique due to its specific functional groups, which provide distinct reactivity and selectivity in chemical reactions. Its ability to form stable COFs and act as a selective fluorescent probe for metal ions sets it apart from other terephthalaldehyde derivatives .

Properties

IUPAC Name

2,5-bis(prop-2-enoxy)terephthalaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-3-5-17-13-7-12(10-16)14(18-6-4-2)8-11(13)9-15/h3-4,7-10H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRYULNKKQYDZKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC(=C(C=C1C=O)OCC=C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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